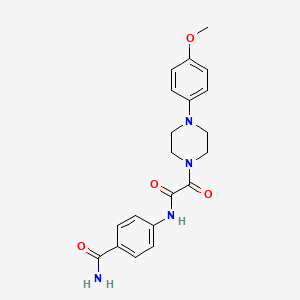![molecular formula C18H10Cl2N2S B2810588 5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-11-6](/img/structure/B2810588.png)
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile is a useful research compound. Its molecular formula is C18H10Cl2N2S and its molecular weight is 357.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chlorophenols and Environmental Impact
Chlorophenols, including compounds like 2-chlorophenol and 3-chlorophenol, are noted for their moderate toxic effects on mammalian and aquatic life. The toxicity can be considerable in fish upon long-term exposure, such as with 2,4-dichlorophenol. These compounds can be biodegraded by adapted microflora, although their persistence may become moderate to high depending on environmental conditions. A striking feature of these chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).
Polychlorinated Compounds in the Environment
Polychlorinated dibenzothiophenes (PCDTs) are associated with industrial processes and have been found in environments such as the Passaic River, New Jersey. These compounds are generated by chemical processes similar to those producing polychlorinated dibenzofurans (PCDFs) and can arise from operations like waste incineration and metal reclamation. Their presence in the environment, including aquatic systems, suggests industrial applications may lead to environmental contamination (Huntley et al., 1994).
Sulfonamides and Clinical Use
The review of sulfonamides, including their applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, indicates the broad therapeutic potential of compounds containing the sulfonamide group. Novel drugs that incorporate this group have shown significant antitumor activity and other health benefits, suggesting the importance of such chemical groups in drug development (Carta, Scozzafava, & Supuran, 2012).
Chlorinated Hydrocarbons Toxicity
The toxicity of various chlorinated compounds, including chlorinated dibenzofurans or chlorinated dibenzodioxins found as contaminants in technical compounds, highlights the potential health risks associated with exposure. These compounds have been implicated in causing chloracne, liver disease, and other health issues, underscoring the need for careful handling and research into their effects (Kimbrough, 1972).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-2-(3-chlorophenyl)sulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-6-4-12(5-7-15)14-8-13(10-21)18(22-11-14)23-17-3-1-2-16(20)9-17/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVHWHHESLSDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)
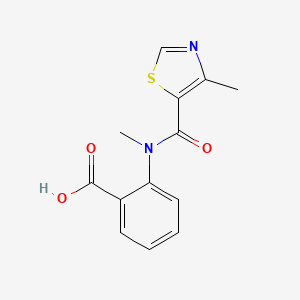
![N-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2810509.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)
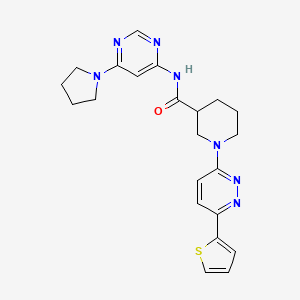

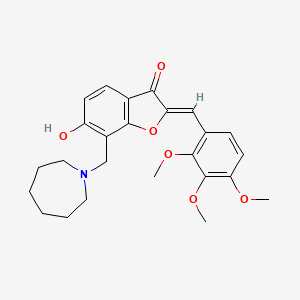
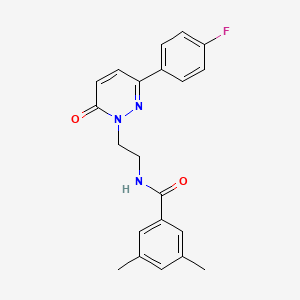
![2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride](/img/structure/B2810521.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-N,2-dimethylbenzenesulfonamide](/img/structure/B2810523.png)
![(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B2810524.png)
![N-cycloheptyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2810525.png)
